4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution . The dimethoxymethyl group can be introduced via alkylation reactions using dimethoxymethane in the presence of a strong base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to partially or fully reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to increased bioavailability and efficacy . The compound may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-2-(trifluoromethyl)pyrimidine
- 4-(Dimethoxymethyl)-2-(fluoromethyl)pyrimidine
- 4-(Dimethoxymethyl)-2-(trifluoromethyl)quinoline
Uniqueness
4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is unique due to the combined presence of the dimethoxymethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxymethyl group provides additional sites for chemical modification, making it a versatile building block for various applications .
Properties
IUPAC Name |
4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-14-6(15-2)5-3-4-12-7(13-5)8(9,10)11/h3-4,6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSZUWDVGYPDPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590276 |
Source
|
Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878760-47-5 |
Source
|
Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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